Product packaging for 2,9-Dichloroacridine(Cat. No.:CAS No. 1019-14-3)

2,9-Dichloroacridine

Cat. No.: B086689
CAS No.: 1019-14-3
M. Wt: 248.1 g/mol
InChI Key: AKJOYVDLIRSMCB-UHFFFAOYSA-N
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Description

2,9-Dichloroacridine is a valuable chemical building block in organic synthesis and medicinal chemistry research. Its structure makes it a key precursor for the development of novel acridine derivatives, a class of compounds widely investigated for their potent biological activities . Researchers utilize this compound to synthesize a range of substituted acridines through nucleophilic substitution reactions, particularly at the 9-position . This reactivity is central to exploring new DNA-intercalating agents. Acridine derivatives are extensively studied as potential antitumor agents due to their ability to intercalate into DNA and inhibit enzymes like topoisomerase II, which can lead to cell cycle arrest and apoptosis . The chloro substituents on the acridine ring facilitate further structural modifications, allowing researchers to create diverse compound libraries for screening against various cancer cell lines, such as lung, breast, and melanoma models . The compound serves as a critical starting material for generating analogues with potential improved efficacy and reduced drug resistance . This product is intended for research applications in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Handle with appropriate personal protective equipment in accordance with safe laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7Cl2N B086689 2,9-Dichloroacridine CAS No. 1019-14-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,9-dichloroacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJOYVDLIRSMCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70485562
Record name 2,9-DICHLOROACRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019-14-3
Record name 2,9-DICHLOROACRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dichloroacridine typically involves the chlorination of acridine. One common method is the reaction of acridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2nd and 9th positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 9 undergo nucleophilic displacement under varying conditions:

  • Aromatic substitution with amines, thiols, or alkoxides occurs preferentially at the 9-position due to reduced steric hindrance compared to the 2-position .

  • Kinetic studies on 6,9-dichloro-2-methoxyacridine (structurally analogous) show pseudo-first-order kinetics in reactions with benzyl mercaptan. Activation energy (EaE_a) decreases by 15–20 kJ/mol when the acridine ring is protonated .

Table 1: Reaction parameters for nucleophilic substitution

NucleophileSolventTemperatureRate Constant (k, ×10⁻³ s⁻¹)Yield (%)
BenzylamineEthanol80°C2.4578
ThiophenolDMF100°C5.1285
MethoxideMethanol60°C1.8965

Data adapted from hydrolysis and substitution studies .

Hydrolysis and Condensation

Hydrolytic cleavage of chlorine substituents follows distinct pathways:

  • Base-catalyzed hydrolysis at pH >8 produces 9-hydroxyacridine derivatives via an SNArS_NAr mechanism, with rate dependence on hydroxide ion concentration .

  • Acid-catalyzed hydrolysis (pH 2–5) forms iminoacridan intermediates through protonation of the acridine nitrogen, lowering the activation barrier by 30% compared to neutral conditions .

Key observation : Steric effects dominate in 2-substituted derivatives, reducing hydrolytic stability by 40% compared to 9-substituted analogs .

Reduction and Oxidation

Redox reactions modify both the acridine core and substituents:

  • Catalytic hydrogenation (H₂/Pd-C) selectively reduces the 9-chloro group to a hydrogen atom while preserving the 2-chloro substituent .

  • Oxidative cleavage with KMnO₄ converts methoxy groups (in related analogs) to carbonyl functionalities, enabling further functionalization .

Mechanistic insight : DFT calculations reveal that reduction at the 9-position proceeds via a radical anion intermediate stabilized by conjugation with the aromatic system .

Stability and Degradation Pathways

  • Photodegradation : UV irradiation (λ=254 nm) induces dechlorination with a half-life of 4.2 hours in aqueous solution .

  • Thermal stability : Decomposes above 240°C via radical-mediated cleavage of C-Cl bonds, as confirmed by TGA-MS analysis .

This systematic analysis demonstrates how structural features dictate 2,9-dichloroacridine's reactivity, enabling rational design of derivatives for pharmaceutical and materials science applications. Recent advances in computational modeling provide predictive tools for optimizing reaction conditions and substituent effects.

Scientific Research Applications

Chemical Applications

Synthesis of Quinacridone Derivatives
2,9-Dichloroacridine serves as a precursor in the synthesis of various quinacridone derivatives. These derivatives are significant in producing high-performance pigments and dyes due to their excellent lightfastness and stability.

Pigment Production
As a pigment, it is widely used in paints, plastics, and inks. Its vibrant color and resistance to environmental degradation make it a preferred choice for industrial applications .

Biological Applications

Fluorescent Properties for Imaging
The compound exhibits notable fluorescent properties, making it suitable for biological staining and imaging applications. It has been explored for labeling cells and tracking biological processes within them .

Anticancer Activity
Research indicates that derivatives of this compound possess anticancer properties. For example, acridine-based imidazolium salts synthesized from 9-chloroacridines demonstrated cytotoxicity against various human cancer cell lines while showing low toxicity to non-cancerous cells . The mechanism involves intercalation into DNA, which can disrupt cellular processes leading to apoptosis in cancer cells .

Medical Applications

Drug Delivery Systems
There is ongoing research into the use of this compound as a component in drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability .

Potential Therapeutics
The compound has been investigated for its potential as a therapeutic agent against diseases such as Alzheimer's. Its derivatives have shown promise in inhibiting key enzymes associated with neurodegenerative processes .

Industrial Applications

Organic Photovoltaic Cells (OPVs)
Recent studies have highlighted the use of this compound in organic photovoltaic cells due to its semiconducting properties. Incorporating this compound into OPV devices has been shown to improve their power conversion efficiency significantly .

Dye-Sensitized Solar Cells (DSSCs)
Similar to its role in OPVs, this compound has been evaluated as a dye in DSSCs. Research indicates that it can act as an effective light harvester and electron acceptor, enhancing the overall performance of these solar cells.

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Acridine-based imidazolium salts showed selective cytotoxicity against cancer cell lines with low toxicity to normal cells.
Drug DeliveryEnhanced solubility and bioavailability of drugs when complexed with this compound derivatives.
Organic PhotovoltaicsImproved efficiency in OPV devices when incorporating Pigment Red 202 due to enhanced light absorption characteristics.
Biological Imaging Effective labeling of cells for tracking biological processes due to fluorescent properties.

Mechanism of Action

The mechanism of action of 2,9-Dichloroacridine primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of DNA and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Dichloroacridines

Compound Substituent Positions Functional Groups Key Applications References
2,9-Dichloroacridine 2,9 Cl, Cl Pharma intermediates
6,9-Dichloroacridine 6,9 Cl, Cl AChE inhibitors
6,9-Dichloro-2-methoxy 2-OCH3, 6,9-Cl Cl, Cl, OCH3 Antimalarial precursors
5,7-Dichloro-9-hydrazino 5,7-Cl, 9-NHNH2 Cl, Cl, NHNH2 Drug candidates
2,9-Dichloroquinacridone 2,9-Cl (quinacridone) Cl, Cl, conjugated core Industrial pigments

Biological Activity

2,9-Dichloroacridine is a synthetic compound belonging to the acridine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by two chlorine atoms at the 2 and 9 positions of the acridine ring system. This substitution pattern is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : Like many acridine derivatives, this compound can intercalate into DNA, disrupting replication and transcription processes. This property is crucial for its anticancer effects.
  • Enzyme Inhibition : Studies have indicated that acridine derivatives can inhibit various kinases involved in cell cycle regulation and signaling pathways, such as DYRK1A and GSK3 .
  • Immunomodulatory Effects : Some research suggests that acridine compounds may modulate immune responses, impacting cytokine production and macrophage activity .

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound. It has shown promising results against several cancer cell lines:

  • Cytotoxicity : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against human cancer cell lines. For example, IC50 values in MTT assays indicate effective inhibition of cell proliferation .
  • Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with DNA and subsequent activation of apoptotic pathways.
Cell Line IC50 (µM) Mechanism
HeLa (Cervical Cancer)10.5DNA intercalation
MCF-7 (Breast Cancer)12.3Apoptosis induction
A549 (Lung Cancer)15.0Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial effects:

  • Bacterial Inhibition : The compound has shown efficacy against various bacterial strains, suggesting potential as an antibacterial agent.
  • Antileishmanial Activity : Recent studies have reported that derivatives containing the acridine structure exhibit antileishmanial effects by altering cytokine expression in infected macrophages .

Case Studies

  • Study on Anticancer Efficacy :
    A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines using an MTT assay. The results indicated a dose-dependent reduction in cell viability across various types of cancer cells.
  • Immunomodulatory Effects :
    Another investigation focused on the compound's effect on cytokine production in macrophages. The study found that treatment with this compound led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting an anti-inflammatory action .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,9-Dichloroacridine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of this compound typically involves cyclization of 4-chloroanthranilic acid with ketones (e.g., cyclohexanone) in the presence of excess POCl₃ under reflux conditions. Optimization strategies include:

  • Adjusting stoichiometric ratios of POCl₃ to anthranilic acid derivatives to minimize side reactions.
  • Monitoring reaction time (e.g., 2 hours under reflux) to balance yield and purity .
  • Avoiding column chromatography by leveraging crystallization or precipitation for purification, achieving yields up to 81% .
    • Key Data :
Starting MaterialCatalyst/ConditionsYieldPurification Method
4-Chloroanthranilic acidPOCl₃, reflux81%Crystallization

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic proton environments (e.g., deshielded signals at δ 8.2–8.5 ppm for acridine protons) and chlorine-substituted carbons.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 242) and fragmentation patterns.
  • IR Spectroscopy : Detect C-Cl stretches (~750 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹).
  • Purity Validation : Use HPLC with UV detection (λ = 254 nm) and report retention times .

Advanced Research Questions

Q. How do substituents at the 6- and 9-positions influence the reactivity and biological activity of dichloroacridine derivatives?

  • Methodological Answer :

  • Comparative Studies : Synthesize derivatives with amino, alkylamino, or hydrazine groups at the 9-position and compare their:
  • Reactivity : Nucleophilic aromatic substitution rates under varying pH and temperature.
  • Biological Activity : Anticancer or antimicrobial potency via in vitro assays (e.g., IC₅₀ values against HeLa cells).
  • Data Analysis : Use Hammett plots to correlate substituent electronic effects (σ values) with reaction kinetics or bioactivity .
    • Key Consideration : Substituent steric effects may hinder access to reactive sites, requiring computational modeling (e.g., DFT) to predict spatial constraints .

Q. What strategies resolve contradictions in reported reaction mechanisms involving this compound intermediates?

  • Methodological Answer :

  • Systematic Replication : Reproduce conflicting studies while strictly controlling variables (e.g., solvent polarity, trace moisture levels).
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • Advanced Spectroscopy : Use in situ FTIR or Raman to detect transient intermediates (e.g., nitrenes or carbocations) .
    • Case Study : Discrepancies in aminolysis pathways may arise from competing SNAr vs. radical mechanisms; electron paramagnetic resonance (EPR) can clarify radical involvement .

Q. How can computational methods enhance the design of this compound-based probes for luminescent or genetic engineering applications?

  • Methodological Answer :

  • Molecular Docking : Screen acridine derivatives against DNA G-quadruplex structures to predict intercalation efficiency.
  • TD-DFT Calculations : Simulate UV-vis absorption spectra to tailor luminescent properties (e.g., λₑₓ/λₑₘ for imaging).
  • Machine Learning : Train models on existing bioactivity datasets to prioritize synthetic targets .

Data Contradiction and Reproducibility

Q. How should researchers address variability in reported yields for this compound synthesis?

  • Methodological Answer :

  • Sensitivity Analysis : Test the impact of trace impurities (e.g., moisture in POCl₃) by repeating reactions under anhydrous vs. ambient conditions.
  • Robustness Testing : Vary stirring rates, heating sources (oil bath vs. microwave), and cooling rates to identify critical parameters.
  • Reporting Standards : Document all experimental details (e.g., reagent purity, equipment calibration) in supplemental materials to enable replication .

Tables for Key Findings

Table 1 : Substituent Effects on this compound Reactivity

Substituent (Position)Reaction Rate (k, s⁻¹)Bioactivity (IC₅₀, μM)
-NH₂ (9)0.4512.3 ± 1.2
-N(CH₃)₂ (9)0.288.9 ± 0.7
-Cl (6)0.12>50

Source : Adapted from reactivity studies in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,9-Dichloroacridine
Reactant of Route 2
Reactant of Route 2
2,9-Dichloroacridine

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